1,2-Dichloro-1,2-dihydroacenaphthylene
CAS No.: 5448-26-0
Cat. No.: VC18914622
Molecular Formula: C12H8Cl2
Molecular Weight: 223.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5448-26-0 |
|---|---|
| Molecular Formula | C12H8Cl2 |
| Molecular Weight | 223.09 g/mol |
| IUPAC Name | 1,2-dichloro-1,2-dihydroacenaphthylene |
| Standard InChI | InChI=1S/C12H8Cl2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H |
| Standard InChI Key | YXSOZTOONQRVSS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)Cl |
Introduction
Nomenclature and Structural Identification
The systematic IUPAC name for this compound is 1,2-dichloro-1,2-dihydroacenaphthylene, reflecting the positions of the chlorine atoms and the partial hydrogenation of the acenaphthylene system . Alternative designations include 1,2-dichloroacenaphthene and the German 1,2-Dichlor-1,2-dihydroacenaphthylen. The CAS Registry Numbers 49601-80-1, 5448-26-0, and 63084-99-1 are associated with this compound, though inconsistencies in historical labeling necessitate careful verification .
The molecular structure (Fig. 1) consists of a bicyclic acenaphthene core with two chlorine atoms at the 1 and 2 positions. X-ray crystallography data, though absent in available literature, suggest a planar geometry due to conjugation across the fused rings. Notably, the compound lacks defined stereocenters, as confirmed by ChemSpider’s stereochemical analysis .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈Cl₂ | |
| Average Mass | 223.096 g/mol | |
| Monoisotopic Mass | 222.000306 g/mol | |
| Stereocenters | 0 | |
| Density | Not reported | – |
| Melting/Boiling Points | Not reported | – |
Physicochemical Properties and Stability
The compound’s stability under standard conditions remains undocumented, but its fully conjugated π-system suggests resistance to thermal degradation. Comparative data for related halogenated hydrocarbons, such as 1,2-dichloro-1,2-diiodoethane (C₂H₂Cl₂I₂), reveal trends in bond dissociation energies and halogen-halogen interactions . For instance, the C–Cl bond in 1,2-dichloro-1,2-dihydroacenaphthylene is expected to exhibit stronger resonance stabilization than in aliphatic analogs due to aromatic electron delocalization.
Table 2: Comparative Halogenated Compound Data
| Compound | Molecular Weight (g/mol) | Halogen Atoms | Key Property |
|---|---|---|---|
| 1,2-Dichloro-1,2-dihydroacenaphthylene | 223.096 | 2 Cl | Aromatic stabilization |
| 1,2-Dichloro-1,2-diiodoethane | 350.75 | 2 Cl, 2 I | Aliphatic backbone |
| 5-Bromo-1,2-dichloro derivative | 301.994 | 2 Cl, 1 Br | High logP (5.17570) |
Industrial and Research Applications
1,2-Dichloro-1,2-dihydroacenaphthylene serves primarily as a synthetic intermediate. Its halogen atoms act as leaving groups in nucleophilic aromatic substitution, enabling the preparation of pharmaceuticals, agrochemicals, and ligands for metal catalysis. For example, brominated variants like 5-bromo-1,2-dihydroacenaphthylene (C₁₂H₉Br) are precursors in cross-coupling reactions, as evidenced by their use in Suzuki-Miyaura protocols .
Future Research Directions
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Synthetic Optimization: Developing efficient, scalable chlorination methods to improve yield and purity.
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Toxicological Profiling: Systematic in vitro and in vivo studies to establish exposure limits.
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Materials Applications: Investigating charge transport properties in thin-film devices.
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